Benzene, 1-bromo-2-fluoro-4-(2-methoxyethoxy)-
Overview
Description
Benzene, 1-bromo-2-fluoro-4-(2-methoxyethoxy)- is an organic compound with the molecular formula C9H10BrFO2 and a molecular weight of 249.08 g/mol . This compound is characterized by a benzene ring substituted with bromine, fluorine, and a 2-methoxyethoxy group. It is used primarily in research settings and has various applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-2-fluoro-4-(2-methoxyethoxy)- typically involves the following steps:
Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution, often using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate safety and environmental controls to handle the reagents and by-products.
Types of Reactions:
Substitution Reactions: Benzene, 1-bromo-2-fluoro-4-(2-methoxyethoxy)- can undergo further substitution reactions, particularly nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (bromine and fluorine).
Oxidation and Reduction: The compound can participate in oxidation reactions, potentially forming quinones or other oxidized derivatives. Reduction reactions might target the bromine or fluorine substituents, leading to dehalogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives.
Oxidation Products: Potential formation of quinones or other oxidized aromatic compounds.
Reduction Products: Dehalogenated benzene derivatives.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Reagent Development: Employed in the development of new reagents and catalysts for organic synthesis.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential pharmacological activities, including as precursors to drug candidates.
Biochemical Studies: Used in studies to understand the interactions of halogenated aromatic compounds with biological systems.
Industry:
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Agrochemicals: Explored as intermediates in the synthesis of agrochemical products.
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-2-fluoro-4-(2-methoxyethoxy)- largely depends on its specific application. In synthetic chemistry, its reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, which activate the benzene ring towards nucleophilic substitution. In biological systems, the compound’s interactions with molecular targets would depend on its ability to form specific bonds or interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Benzene, 1-bromo-2-fluoro-: Lacks the 2-methoxyethoxy group, making it less versatile in certain synthetic applications.
Benzene, 1-bromo-4-(2-methoxyethoxy)-:
Benzene, 1-fluoro-4-(2-methoxyethoxy)-: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-(2-methoxyethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVPCTBFGLBNFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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